(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid Ferulic acid 4-sulfate, also known as ferulate sulfate or ferulic acid sulfuric acid, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Ferulic acid 4-sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Ferulic acid 4-sulfate has been primarily detected in urine. Ferulic acid 4-sulfate can be converted into ferulic acid.
Brand Name: Vulcanchem
CAS No.: 86321-24-6
VCID: VC21129573
InChI: InChI=1S/C16H18O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23)/b5-3+/t11-,12-,13+,14-,16+/m0/s1
SMILES: COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Molecular Formula: C₁₆H₁₆Na₂O₁₀
Molecular Weight: 370.31 g/mol

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

CAS No.: 86321-24-6

Cat. No.: VC21129573

Molecular Formula: C₁₆H₁₆Na₂O₁₀

Molecular Weight: 370.31 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid - 86321-24-6

Specification

Description Ferulic acid 4-sulfate, also known as ferulate sulfate or ferulic acid sulfuric acid, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Ferulic acid 4-sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Ferulic acid 4-sulfate has been primarily detected in urine. Ferulic acid 4-sulfate can be converted into ferulic acid.
CAS No. 86321-24-6
Molecular Formula C₁₆H₁₆Na₂O₁₀
Molecular Weight 370.31 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C16H18O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23)/b5-3+/t11-,12-,13+,14-,16+/m0/s1
Standard InChI Key TWSIWBHKRJLZCF-MBAOVNHDSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
SMILES COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Canonical SMILES COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator